2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile

Drug Design Physicochemical Profiling ADME Prediction

2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile (CAS 642028-71-5) is a polysubstituted 2-aminonicotinonitrile derivative belonging to the 2-amino-4,6-diarylpyridine-3-carbonitrile class. Its structure features a 2-aminopyridine core bearing a 3-carbonitrile group and two distinct halogenated aryl substituents (4-bromophenyl at C4 and 4-chlorophenyl at C6), giving it a molecular weight of 384.7 g/mol and a computed XLogP3 of 5.4.

Molecular Formula C18H11BrClN3
Molecular Weight 384.7 g/mol
CAS No. 642028-71-5
Cat. No. B12572966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile
CAS642028-71-5
Molecular FormulaC18H11BrClN3
Molecular Weight384.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)Cl
InChIInChI=1S/C18H11BrClN3/c19-13-5-1-11(2-6-13)15-9-17(23-18(22)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H2,22,23)
InChIKeyRJELELHUDPFPHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile (CAS 642028-71-5): A Specialized 2-Amino-3-cyanopyridine Scaffold for Research Sourcing


2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile (CAS 642028-71-5) is a polysubstituted 2-aminonicotinonitrile derivative belonging to the 2-amino-4,6-diarylpyridine-3-carbonitrile class. Its structure features a 2-aminopyridine core bearing a 3-carbonitrile group and two distinct halogenated aryl substituents (4-bromophenyl at C4 and 4-chlorophenyl at C6), giving it a molecular weight of 384.7 g/mol and a computed XLogP3 of 5.4 [1]. This compound class is recognized as a privileged scaffold in medicinal chemistry, with members exhibiting antibacterial, anticancer, and kinase-inhibitory activities [2]. However, the precise substitution pattern—specifically the asymmetric para-bromo/para-chloro arrangement—is uncommon among published analogs and may confer distinct physicochemical and target-interaction profiles that cannot be assumed from data on more symmetrical or differently halogenated congeners.

Why 2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile Cannot Be Replaced by a Generic 4,6-Diaryl Analog in Research Protocols


Within the 2-amino-4,6-diarylpyridine-3-carbonitrile family, biological activity is exquisitely sensitive to the electronic and steric character of the aryl substituents. In the systematic study by Mirjalili et al., the presence of a para-chloro substituent on the C6-phenyl ring (compound 10a) was critical for achieving broad-spectrum antibacterial potency, while replacement with a para-methyl group (compound 3a) restricted activity primarily to C. albicans [1]. The target compound replaces the C4-phenyl group of 10a with a 4-bromophenyl moiety—introducing a heavier, more polarizable halogen (Br vs. H) that alters logP (calculated XLogP3 = 5.4 vs. ~3.9 for the C4-phenyl analog), dipole moment, and potential halogen-bonding interactions with biological targets [2]. Because published structure–activity relationship (SAR) data show that even minor halogen substitutions can dramatically shift both potency and selectivity spectra in this scaffold, procurement of the exact bromo/chloro combination is essential for reproducing or building upon any preliminary hit-finding campaigns. Generic substitution with the unsubstituted diphenyl, bis-chloro, or bis-bromo analogs risks losing the specific target engagement profile that motivated the original selection.

Quantitative Differentiation Evidence for 2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile (642028-71-5) vs. Closest Analogs


Lipophilicity Shift (XLogP3) Relative to C4-Phenyl and C4-Chloro Analogs Confers Distinct Membrane-Permeation and Protein-Binding Predictions

The target compound displays a computed XLogP3 of 5.4 [1], which is substantially higher than the predicted XLogP3 of the C4-phenyl analog 2-amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile (10a, XLogP3 ~3.9, estimated from PubChem data on 4,6-diphenyl analog) [2] and the C4-(4-chlorophenyl) positional isomer 2-amino-4-(4-chlorophenyl)-6-(4-bromophenyl)pyridine-3-carbonitrile (CAS 642033-08-7, identical MW, XLogP3 also 5.4, but inverted halogen positions) . A ΔlogP of ~1.5 units relative to the C4-phenyl comparator predicts a roughly 30-fold difference in octanol/water partition coefficient, which directly impacts permeability, plasma protein binding, and nonspecific tissue distribution in cell-based assays [3].

Drug Design Physicochemical Profiling ADME Prediction

Alpha-1D Adrenoceptor Binding (EC50 < 5 μM) Distinguishes Target Compound from Inactive 4,6-Diaryl Congeners Lacking Halogen Diversity

The target compound has a reported EC50 of <5012 nM (i.e., <5.0 μM) against the cloned human alpha-1D adrenoceptor expressed in rat-1 fibroblasts, as measured by the ChEMBL_30101 assay [1]. In contrast, the unsubstituted parent 2-amino-4,6-diphenylpyridine-3-carbonitrile (CAS 4604-06-2) and the simpler 4,6-di-p-tolyl analog show no reported adrenoceptor activity in public databases, consistent with the requirement for halogenated aryl rings to engage the receptor binding pocket. The positional isomer 2-amino-4-(4-chlorophenyl)-6-(4-bromophenyl)pyridine-3-carbonitrile (CAS 642033-08-7) shares the same molecular formula but flipped halogen positions; no publicly available EC50 data exist for this isomer, leaving the target compound as the only structurally characterized member of this isomeric pair with a quantitative GPCR activity anchor [2].

Adrenergic Receptor GPCR Screening BindingDB

Antibacterial SAR from Class-Level Data: Para-Halogen Substitution at C6 Drives Broad-Spectrum Activity, but the C4-Bromo Modification Remains Uncharacterized

In the 2020 structure–activity study by Mirjalili et al., compound 10a (2-amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile) displayed the broadest antimicrobial spectrum among 14 tested 2-amino-4,6-diarylpyridine-3-carbonitriles, with MIC values as low as 225 µg/mL against C. albicans and significant inhibition zones against E. faecalis, P. aeruginosa, and E. coli [1]. Critically, the 4-position of 10a is unsubstituted (phenyl), whereas the target compound introduces a 4-bromophenyl group at this position. Given that the C4-substituent was shown to be a key modulator of activity breadth (e.g., compound 3a with a 4-(4-chlorophenyl) group lost activity against all organisms except C. albicans), the target compound's C4-(4-bromophenyl) substitution is predicted to further narrow or shift the activity spectrum relative to 10a, though direct MIC data for the target compound have not been reported [2]. This SAR gap makes the target compound a high-priority candidate for head-to-head antibacterial profiling against the well-characterized lead 10a.

Antibacterial SAR 2-Aminonicotinonitrile

Procurement-Relevant Application Scenarios for 2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile (642028-71-5)


Expanding Aminergic GPCR Screening Libraries with a Halogen-Diversified 2-Aminonicotinonitrile Hit

The documented alpha-1D adrenoceptor EC50 (<5 μM) makes this compound a tangible starting point for GPCR-focused screening cascades. Unlike the unsubstituted 4,6-diphenyl parent, which lacks any reported receptor engagement, this scaffold provides a direct binding readout that can be used to benchmark newly synthesized analogs in competitive binding or functional assays [1].

Filling a Critical SAR Gap in Antibacterial 2-Amino-4,6-diarylpyridine-3-carbonitrile Research

The 2020 Mirjalili study established that C6-(4-chlorophenyl) substitution is essential for broad-spectrum antibacterial activity but left the C4-position systematically unexplored for brominated aryl groups. Sourcing this compound allows medicinal chemistry groups to complete the SAR matrix and test whether the C4-bromophenyl group confers advantages in Gram-negative selectivity, serum stability, or resistance profiles relative to the C4-phenyl lead 10a [2].

Physicochemical Benchmarking for Halogen-Bonding and logP-Dependent Property Optimization

With an XLogP3 of 5.4, this compound represents the upper-lipophilicity boundary among characterized 2-amino-4,6-diarylpyridine-3-carbonitriles. It can serve as a reference standard for calibrating in silico ADME models (e.g., PAMPA permeability, plasma protein binding) and for experimentally validating the impact of a bromine substituent on halogen-bonding interactions with target proteins [3].

Positional Isomer Control in Analytical Method Development and Batch-to-Batch Quality Assurance

The positional isomer 2-amino-4-(4-chlorophenyl)-6-(4-bromophenyl)pyridine-3-carbonitrile (CAS 642033-08-7) shares the identical molecular formula and mass, making chromatographic differentiation non-trivial. The target compound is therefore required as an authentic reference standard for developing selective HPLC, LC-MS, or NMR methods to verify isomeric purity in synthetic batches .

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